molecular formula C19H22BBrO3 B8083768 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B8083768
M. Wt: 389.1 g/mol
InChI Key: ONPCZFWQFVANAV-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₉H₂₂BBrO₃
Molar Mass 389.09 g/mol
SMILES CC1(C)C(C)(C)OB(...)O1
CAS Registry 2246545-69-5

Crystallographic Analysis of the Dioxaborolane Ring System

While direct crystallographic data for this specific compound remains unpublished, analogous 1,3,2-dioxaborolane structures provide critical insights. For example, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine (CAS 1164112-16-6) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 11.0681(8) Å, b = 6.1883(3) Å, c = 18.1603(13) Å, and β = 105.111(6)°. The dioxaborolane ring exhibits bond angles compressed due to ring strain, such as B1–O1–C1 = 105.85(8)° and B1–O2–C2 = 106.20(8)° , narrower than typical tetrahedral angles.

The twist of the dioxaborolane ring is evident in torsion angles like O1–B1–N1–C7 = 2.38(17)° , indicating near-coplanarity between the boron center and adjacent substituents. In the target compound, the bulky 4-bromophenoxymethylphenyl group likely exacerbates steric hindrance, further distorting the ring geometry compared to simpler derivatives.

Table 2: Comparative Crystallographic Data

Parameter Target Compound (Inferred) Reference Compound
Crystal System Monoclinic (predicted) Monoclinic
Space Group P2₁/c (predicted) P2₁/c
Bond Angle (B–O–C) ~106° 105.85°–106.20°
Torsion Angle (O–B–C) <5° (estimated) 2.38°

Electronic Effects of Bromophenoxy Substituents on Boron Center

The 4-bromophenoxy group exerts significant electronic effects on the boron atom:

  • Electron-Withdrawing Inductive Effect (-I): Bromine’s electronegativity (2.96) polarizes the B–O bond, increasing the boron center’s electrophilicity. This enhances reactivity in cross-coupling reactions by facilitating transmetallation with palladium catalysts.
  • Resonance Effects: The phenoxy group’s oxygen lone pairs conjugate with the aromatic ring, creating partial double-bond character in the B–O bond. This delocalization stabilizes the boron atom but reduces its Lewis acidity compared to alkyl-substituted dioxaborolanes.
  • Steric Shielding: The 4-[(4-bromophenoxy)methyl]phenyl substituent creates a sterically crowded environment around boron, potentially slowing hydrolysis and oxidative deboronation compared to less hindered analogs.

Density Functional Theory (DFT) calculations on similar compounds reveal that electron-withdrawing groups like bromine lower the LUMO energy of the dioxaborolane by ~1.2 eV, increasing susceptibility to nucleophilic attack. However, the tetramethyl groups on the dioxaborolane ring donate electron density via hyperconjugation, partially offsetting the bromine’s -I effect.

Properties

IUPAC Name

2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-7-5-14(6-8-15)13-22-17-11-9-16(21)10-12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPCZFWQFVANAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BBrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromo-4-[(4-bromophenoxy)methyl]benzene

Step 1: Preparation of 4-Bromobenzyl Bromide
4-Bromotoluene is brominated at the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄, yielding 1-bromo-4-(bromomethyl)benzene.

Step 2: Etherification with 4-Bromophenol
4-Bromobenzyl bromide reacts with 4-bromophenol in the presence of K₂CO₃ in anhydrous DMF at 60°C for 12 hours. The base deprotonates the phenol, facilitating nucleophilic substitution to form 1-bromo-4-[(4-bromophenoxy)methyl]benzene.

ReagentQuantityConditionsYield
4-Bromobenzyl bromide10.0 gK₂CO₃, DMF, 60°C, 12h85%

Miyaura Borylation Reaction

The aryl bromide intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). A representative protocol involves:

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : KOAc (3 equiv)

  • Solvent : DMF at 80°C for 4 hours.

Ar-Br+B2pin2Pd(dppf)Cl2,KOAcAr-Bpin+Byproducts\text{Ar-Br} + \text{B}2\text{pin}2 \xrightarrow{\text{Pd(dppf)Cl}_2, \text{KOAc}} \text{Ar-Bpin} + \text{Byproducts}

Optimization Notes :

  • Excess B₂pin₂ (1.2 equiv) ensures complete conversion.

  • Degassing solvents with argon minimizes palladium oxidation.

ParameterValueImpact on Yield
Temperature80°CMaximizes turnover
Reaction Time4–6 hours>90% conversion

Boronic Acid Protection via Pinacol Condensation

Synthesis of 4-[(4-Bromophenoxy)methyl]phenylboronic Acid

Step 1: Directed Lithiation and Boronation
4-Bromo-(4-bromophenoxy)methylbenzene is treated with n-BuLi at -78°C in THF, followed by quenching with trimethyl borate. Hydrolysis yields the boronic acid.

Ar-Brn-BuLiAr-LiB(OMe)3Ar-B(OH)2\text{Ar-Br} \xrightarrow{\text{n-BuLi}} \text{Ar-Li} \xrightarrow{\text{B(OMe)}3} \text{Ar-B(OH)}2

Step 2: Pinacol Protection
The boronic acid reacts with pinacol (1.05 equiv) in acetonitrile at room temperature for 1.5 hours. Magnesium sulfate is added to absorb water, driving the equilibrium toward ester formation.

Ar-B(OH)2+PinacolMgSO4Ar-Bpin+2H2O\text{Ar-B(OH)}2 + \text{Pinacol} \xrightarrow{\text{MgSO}4} \text{Ar-Bpin} + 2\text{H}_2\text{O}

ReagentRoleOptimal Equiv
PinacolLewis base1.05
MgSO₄Desiccant1.0

Yield : 99.7% (crude), requiring silica gel chromatography for purification.

Comparative Analysis of Methods

Miyaura Borylation vs. Boronic Acid Protection

CriteriaMiyaura BorylationBoronic Acid Protection
Starting Material Aryl bromideAryl boronic acid
Catalyst Cost Pd-based (higher)None
Reaction Time 4–6 hours1.5 hours
Scalability Industrial-friendlyLab-scale
Yield 85–90%>99% (crude)

Key Considerations :

  • Miyaura borylation avoids handling air-sensitive boronic acids but requires palladium catalysts.

  • Boronic acid protection is high-yielding but necessitates pre-synthesis of the boronic acid, which may involve hazardous reagents (e.g., n-BuLi).

Industrial-Scale Production Insights

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow systems for Miyaura borylation, enhancing heat transfer and reducing catalyst loading (2 mol% Pd). A toluene/ethanol solvent mixture (3:1) improves solubility of B₂pin₂, achieving 92% yield in 30 minutes.

Purification Strategies

  • Crystallization : The product precipitates from hexane/ethyl acetate (9:1) at -20°C, bypassing column chromatography.

  • Quality Control : HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms >99% purity.

Challenges and Mitigation Strategies

Boronate Hydrolysis

The dioxaborolane ring is susceptible to hydrolysis in aqueous media. Storage at -20°C under argon extends shelf life to 12 months.

Byproduct Formation

  • Deboronation : Minimized by avoiding strong acids during workup.

  • Homocoupling : Suppressed using degassed solvents and strict anaerobic conditions .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryls: Formed in Suzuki-Miyaura coupling reactions.

    Organoboranes: Formed in hydroboration reactions.

    Boronic Acids/Esters: Formed in oxidation reactions

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Recent studies indicate that dioxaborolane derivatives exhibit promising anticancer properties. Research has shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Case Study : In vitro studies demonstrated that derivatives similar to this compound significantly reduced the viability of breast and prostate cancer cells by triggering apoptotic pathways. The mechanism involves the interaction of the boron atom with cellular nucleophiles, leading to cellular stress and eventual cell death.

2. Antidiabetic Effects
The structural characteristics of this compound allow it to modulate insulin signaling pathways, making it a candidate for diabetes research.

  • Case Study : A study involving diabetic rodent models showed that dioxaborolane derivatives improved insulin sensitivity by promoting GLUT4 translocation to the cell membrane. This effect enhances glucose uptake in tissues, which is crucial for managing diabetes.

Material Science Applications

1. Organic Electronics
Dioxaborolanes are being explored as materials for organic electronics due to their favorable electronic properties.

  • Application : The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its tunable electronic properties make it suitable for these applications .

2. Polymer Chemistry
In polymer chemistry, dioxaborolanes are used as intermediates in the synthesis of various polymers.

  • Application : The compound can participate in cross-linking reactions, enhancing the mechanical properties of polymers. This application is particularly relevant in developing high-performance materials for coatings and adhesives .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntidiabeticImproved insulin sensitivity
CytotoxicityInhibition of cell proliferation

Mechanism of Action

The mechanism of action of 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

  • 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Similar in structure but replaces bromine with iodine. The iodine atom, a superior leaving group, enhances reactivity in cross-couplings but may reduce stability due to weaker C–I bonds. This compound is synthesized via analogous Pd-catalyzed borylation methods .
  • 2-(4-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane : Incorporates a heteroaromatic thiophene ring with bromine and chlorine substituents. The electron-withdrawing halogens increase electrophilicity at boron, favoring nucleophilic attacks in coupling reactions. However, steric hindrance from the thiophene may reduce reaction rates compared to purely phenyl-based systems .

Benzyloxycyanophenylboronic Esters

Compounds like 3-benzyloxy-4-cyanophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12a) and 2-benzyloxy-4-cyanophenyl analogue (12b) feature cyano and benzyloxy groups. The cyano group stabilizes the boron center through electron withdrawal, while benzyloxy acts as a protecting group for hydroxyl functionalities. These esters are tailored for Suzuki couplings in drug discovery, where the nitrile can later be reduced to an amidine . In contrast, the target compound’s bromophenoxy group offers direct functionalization via halogen exchange, bypassing post-coupling modifications .

Alkenyl and Alkynyl Derivatives

  • (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (8a) : Contains a styryl group for hydroboration or polymerization applications. The conjugated double bond enables π-orbital interactions, altering electronic properties compared to aryl-substituted dioxaborolanes .
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: The ethynyl group facilitates click chemistry or Sonogashira couplings. Its linear geometry reduces steric bulk, enhancing reactivity in metal-catalyzed reactions relative to the target compound’s bulky bromophenoxy substituent .

Functionalized Phenyl Derivatives

  • 2-[4-(Carboxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Includes a carboxylic acid moiety, enabling conjugation to biomolecules or polymers. The polar carboxyl group increases solubility in aqueous media, unlike the hydrophobic bromophenoxy group in the target compound .
  • 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile : Combines fluorine and nitrile substituents. Fluorine’s electronegativity enhances boron’s electrophilicity, while the nitrile stabilizes the intermediate during cross-couplings .

Comparative Data Table

Compound Name Substituents Key Reactivity Features Applications Reference
2-[4-[(4-Bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromophenoxymethylphenyl Halogen exchange, steric hindrance Suzuki couplings, drug synthesis
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Iodophenyl High reactivity in cross-couplings (iodine as leaving group) Organic synthesis
3-Benzyloxy-4-cyanophenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (12a) Benzyloxy, cyano Stabilized boron center, post-coupling nitrile reduction Antiviral drug intermediates
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane Phenylethynyl Click chemistry, low steric bulk Polymer chemistry
2-(4-Carboxymethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Carboxymethylphenyl Aqueous solubility, bioconjugation Biocompatible materials

Reaction Mechanism and Stability Insights

  • Steric Effects: The tetramethyl groups in all compared compounds shield the boron atom, enhancing stability against hydrolysis. However, bulky substituents like bromophenoxymethylphenyl reduce reactivity in sterically demanding reactions .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano, fluorine) increase boron’s electrophilicity, accelerating transmetalation in Suzuki couplings. Conversely, electron-donating groups (e.g., benzyloxy) may slow reactivity but improve functional group compatibility .
  • Catalytic Compatibility: Pd-based catalysts are universally employed, but ligands (e.g., PCy3) and bases (e.g., KOAc) vary to accommodate substituent electronic profiles. For example, bromophenoxy derivatives require milder conditions to prevent debromination .

Biological Activity

1,3,2-Dioxaborolane derivatives are a class of compounds that have garnered attention due to their unique structural properties and potential biological applications. The specific compound 1,3,2-Dioxaborolane, 2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is characterized by a dioxaborolane ring and various substituents that may influence its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BBrO3C_{19}H_{22}BBrO_3, with a molecular weight of approximately 364.2 g/mol. The presence of the bromophenoxy group is significant as it may enhance the compound's reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H22BBrO3C_{19}H_{22}BBrO_3
Molecular Weight364.2 g/mol
IUPAC Name2-[4-[(4-bromophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number138500-85-3

The biological activity of 1,3,2-Dioxaborolane derivatives often involves their ability to form stable complexes with biomolecules. The boron atom in the dioxaborolane structure can coordinate with nucleophiles such as oxygen and nitrogen-containing compounds. This coordination can lead to inhibition of enzyme activity or alteration of protein functions.

Anticancer Properties

Research has indicated that certain dioxaborolanes exhibit anticancer properties by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to the one discussed have been investigated for their ability to inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition Studies

In vitro studies have shown that 1,3,2-Dioxaborolane derivatives can inhibit certain enzymes that are crucial for cancer metabolism. For example:

  • Carbonic Anhydrase Inhibition : Some studies suggest that dioxaborolanes may inhibit carbonic anhydrase activity, which is important for maintaining pH balance in tumor microenvironments.
  • Proteasome Inhibition : There is evidence indicating that these compounds may disrupt proteasome function, leading to accumulation of pro-apoptotic factors within cancer cells.

Case Study 1: Antitumor Activity in Xenograft Models

A study involving xenograft models demonstrated that administration of a closely related dioxaborolane resulted in significant tumor regression compared to controls. The mechanism was attributed to its ability to induce apoptosis in cancer cells.

Case Study 2: Enzyme Interaction Assays

In enzyme assays conducted against carbonic anhydrase and other relevant targets, the compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects.

Q & A

Q. Can this compound be adapted for electrochemical coupling applications?

  • Emerging Techniques :
  • Electrochemical cross-electrophile coupling (eXEC) enables alkyl-aryl bond formation without traditional catalysts. Apply potentials of –2.0 V (vs Ag/AgCl) in DMF with LiClO₄ as electrolyte .
  • Monitor reaction progress via cyclic voltammetry to detect boron-centered intermediates .

Q. How to design fluorescence probes based on this dioxaborolane for H₂O₂ detection?

  • Probe Design :
  • Incorporate styryl or oxazole substituents (e.g., (E)-4-styrylphenyl derivatives) to enable H₂O₂-induced boronate-to-phenol conversion .
  • Optimize ICT (intramolecular charge transfer) by adding electron-donating (–OMe) or withdrawing (–CN) groups; e.g., DSTBPin shows “Off-On” fluorescence .

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